1-(2,6-Difluorophenyl)pyrrolidin-3-amine
Overview
Description
1-(2,6-Difluorophenyl)pyrrolidin-3-amine is an organic compound with the molecular formula C10H12F2N2 and a molecular weight of 198.21 g/mol . This compound features a pyrrolidine ring substituted with a 2,6-difluorophenyl group and an amine group at the 3-position. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Scientific Research Applications
1-(2,6-Difluorophenyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluoroaniline and pyrrolidine.
Reaction Conditions: The 2,6-difluoroaniline undergoes a nucleophilic substitution reaction with pyrrolidine under basic conditions to form the desired product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Specific details on large-scale production are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)pyrrolidin-3-amine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(2,6-Dichlorophenyl)pyrrolidin-3-amine and 1-(2,6-Dimethylphenyl)pyrrolidin-3-amine share structural similarities but differ in their substituents.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-2-1-3-9(12)10(8)14-5-4-7(13)6-14/h1-3,7H,4-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKNZDWPFZWBEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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